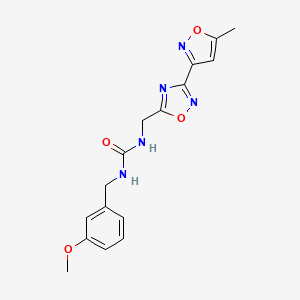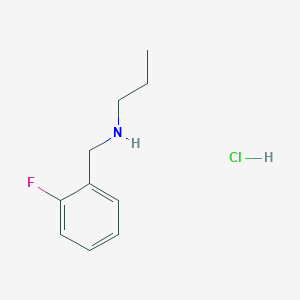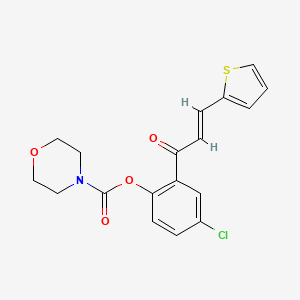
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a morpholine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases and protein kinases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate exhibits a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of certain signaling pathways within cells. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate in lab experiments include its potent inhibitory activity against a range of enzymes and signaling pathways, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, the limitations of this compound include its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
将来の方向性
There are a number of potential future directions for research into (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate. These include:
1. Further investigation into the mechanism of action of this compound, including its effects on specific enzymes and signaling pathways.
2. Development of new cancer treatments based on the inhibitory activity of this compound against certain cancer cell lines.
3. Investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases.
4. Development of new drugs based on the structure of this compound, with potential applications in a range of therapeutic areas.
5. Investigation of the potential side effects and toxicity of this compound, in order to better understand its safety profile and potential clinical applications.
合成法
The synthesis of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate involves the reaction of 4-chloro-2-nitrophenyl morpholine-4-carboxylate with thiophene-2-carbaldehyde in the presence of a catalyst such as piperidine. The resulting product is then reduced using sodium borohydride to yield the final compound.
科学的研究の応用
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. Studies have shown that this compound exhibits potent inhibitory activity against certain cancer cell lines, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c19-13-3-6-17(24-18(22)20-7-9-23-10-8-20)15(12-13)16(21)5-4-14-2-1-11-25-14/h1-6,11-12H,7-10H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHLHGEWSHSEU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2623991.png)
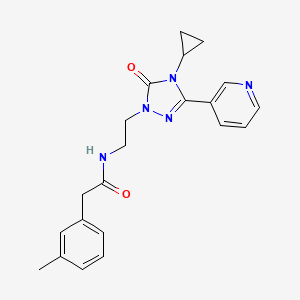
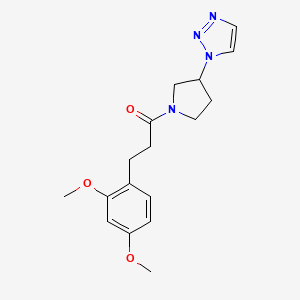
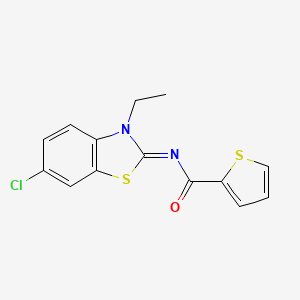
![N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline](/img/structure/B2623997.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2623999.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)
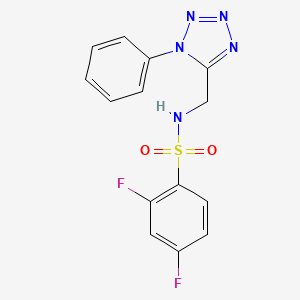
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
![ethyl 5-[[(Z)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2624006.png)
